molecular formula C8H7BrClN3 B13920569 6-Bromo-4-chloro-3-ethyl-3H-imidazo[4,5-c]pyridine

6-Bromo-4-chloro-3-ethyl-3H-imidazo[4,5-c]pyridine

Cat. No.: B13920569
M. Wt: 260.52 g/mol
InChI Key: UGANQXXXQNUNAW-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-3-ethyl-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family. This compound is characterized by the presence of bromine, chlorine, and ethyl substituents on the imidazo[4,5-c]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-3-ethyl-3H-imidazo[4,5-c]pyridine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromopyridine-2,3-diamine with ethyl chloroformate in the presence of a base, followed by cyclization to form the imidazo[4,5-c]pyridine ring system. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloro-3-ethyl-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce oxidized imidazo[4,5-c]pyridine derivatives .

Scientific Research Applications

6-Bromo-4-chloro-3-ethyl-3H-imidazo[4,5-c]pyridine has a wide range of scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as an antimicrobial or anticancer agent.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-3-ethyl-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-chloro-3-ethyl-3H-imidazo[4,5-c]pyridine is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its reactivity and biological activity. The ethyl group further adds to its distinct chemical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H7BrClN3

Molecular Weight

260.52 g/mol

IUPAC Name

6-bromo-4-chloro-3-ethylimidazo[4,5-c]pyridine

InChI

InChI=1S/C8H7BrClN3/c1-2-13-4-11-5-3-6(9)12-8(10)7(5)13/h3-4H,2H2,1H3

InChI Key

UGANQXXXQNUNAW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=CC(=NC(=C21)Cl)Br

Origin of Product

United States

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